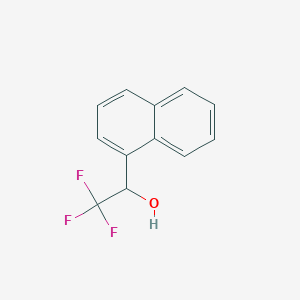

2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

Description

Nucleophilic Trifluoromethylation of Naphthalen-1-carbaldehyde

Nucleophilic trifluoromethylation is a widely employed method for the synthesis of trifluoromethylated alcohols. semanticscholar.org This approach involves the reaction of a carbonyl compound, in this case, naphthalen-1-carbaldehyde, with a reagent that can deliver a nucleophilic trifluoromethyl (CF₃⁻) equivalent. semanticscholar.org

(Trifluoromethyl)trimethylsilane, also known as TMS-CF₃ or the Ruppert-Prakash reagent, is a key reagent for nucleophilic trifluoromethylation. semanticscholar.orgwikipedia.org It serves as a stable and effective source of the trifluoromethyl group. The reaction of TMS-CF₃ with aldehydes and ketones, including naphthalen-1-carbaldehyde, is typically initiated by a nucleophilic activator, such as a fluoride (B91410) ion source. semanticscholar.orgorganic-chemistry.org This process allows for the efficient formation of the corresponding trifluoromethylated silyl (B83357) ethers, which can then be hydrolyzed to yield the desired alcohol, 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. researchgate.net

The activation of TMS-CF₃ for nucleophilic trifluoromethylation is commonly achieved using catalytic amounts of a fluoride source. semanticscholar.org Tetrabutylammonium (B224687) fluoride (TBAF) is a widely used catalyst for this purpose. semanticscholar.orgorganic-chemistry.org It facilitates the reaction under mild conditions and is effective for a broad range of substrates, including aromatic aldehydes like naphthalen-1-carbaldehyde. researchgate.netorganic-chemistry.org Other fluoride sources such as cesium fluoride (CsF) and potassium fluoride (KF) can also be employed. semanticscholar.orgnih.gov The choice of catalyst can influence the reaction rate and yield. nih.gov Lewis acids have also been explored as catalysts, with TiF₄, Ti(OiPr)₄, and MgCl₂ showing good results for the trifluoromethylation of 2-naphthaldehyde, a related substrate. researchgate.net

| Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|

| TBAF | Aromatic Aldehydes | Quantitative | researchgate.net |

| TiF₄ | 2-Naphthaldehyde | 96 | researchgate.net |

| Ti(OiPr)₄ | 2-Naphthaldehyde | 96 | researchgate.net |

| MgCl₂ | 2-Naphthaldehyde | 91 | researchgate.net |

The mechanism of TBAF-catalyzed trifluoromethylation with TMS-CF₃ is thought to involve the formation of a hypervalent silicon intermediate. semanticscholar.org The fluoride ion from TBAF attacks the silicon atom of TMS-CF₃, generating a pentacoordinate siliconate species which then transfers the trifluoromethyl group to the carbonyl carbon of the aldehyde. semanticscholar.org The resulting alkoxide subsequently reacts with another molecule of TMS-CF₃ to regenerate the active catalyst and form the silylated product. semanticscholar.org

Reaction parameters such as temperature and reaction time are crucial for optimizing the yield and selectivity of the reaction. These reactions are often conducted at low temperatures to control reactivity and minimize side reactions. acs.org The reaction time can vary depending on the specific substrate and catalyst system used. researchgate.net Studies have shown that the reaction of various aldehydes with TMS-CF₃ in the presence of catalytic TBAF in THF can lead to quantitative formation of the trifluoromethylated silyl ether derivatives. researchgate.net

While TMS-CF₃ is a prevalent reagent, researchers have explored other sources for nucleophilic trifluoromethylation. Trifluoroacetaldehyde (B10831) hydrate (B1144303) has been developed as an atom-economical trifluoromethyl source for the nucleophilic trifluoromethylation of a wide range of carbonyl compounds, providing satisfactory yields. acs.orgacs.orgresearchgate.net Trifluoroacetaldehyde itself is a gas and tends to polymerize, but its hydrate is a more stable solid. wikipedia.org Another alternative is trifluoromethyl iodide (CF₃I), which can undergo photoinduced reduction to generate a trifluoromethyl anion for addition to aldehydes and ketones. organic-chemistry.org

| Reagent | Activator/Conditions | Substrates | Reference |

|---|---|---|---|

| Trifluoroacetaldehyde Hydrate | t-BuOK | Carbonyl Compounds | acs.orgacs.org |

| Trifluoromethyl Iodide (CF₃I) | TDAE, Photochemical | Aldehydes and Ketones | organic-chemistry.org |

Deoxytrifluoromethylation of Naphthyl Alcohol Derivatives

A conceptually different approach to forming the C-CF₃ bond is through the deoxytrifluoromethylation of alcohols. nih.gov While not a direct synthesis from naphthalen-1-carbaldehyde, this method could potentially be applied to 1-(naphthalen-1-yl)methanol derivatives. This reaction involves the conversion of a hydroxyl group to a trifluoromethyl group. nih.gov Recent advancements have described copper-catalyzed deoxytrifluoromethylation reactions of alcohols using reagents like phenyl bromodifluoroacetate. nih.gov Another protocol utilizes a copper metallaphotoredox-mediated process where alcohols are activated in situ. nih.govosti.gov These methods offer a novel pathway to trifluoromethylated compounds, though they require the pre-formation of the corresponding alcohol. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZWCVDALBRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450501 | |

| Record name | 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17556-44-4 | |

| Record name | 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoro 1 Naphthalen 1 Yl Ethanol

Direct Carbon-Trifluoromethyl Bond Formation at the Benzylic Position

Deoxytrifluoromethylation of Naphthyl Alcohol Derivatives

Catalytic Strategies for Deoxygenative Trifluoromethylation (e.g., Copper Metallaphotoredox Catalysis)

A contemporary approach for synthesizing trifluoromethylated compounds involves the deoxygenative trifluoromethylation of carboxylic acids, a reaction that can be achieved through the combination of photoredox and copper catalysis. nih.gov This method facilitates the direct conversion of a carboxylic acid, such as 1-naphthoic acid, into the corresponding trifluoromethyl analogue. The mechanism of this transformation often involves the activation of the carboxylic acid, followed by a single-electron transfer from a photocatalyst. This generates a radical intermediate that can then react with a trifluoromethyl source.

In a dual catalytic system, copper plays a crucial role. For instance, a proposed mechanism involves a photo-induced hydrogen atom transfer (HAT) from an alkane substrate to an excited decatungstate photocatalyst. This generates an alkyl radical which is then intercepted by a Cu(II)-CF3 species to yield the final trifluoromethylated product. researchgate.net While this specific example is for C(sp³)–H trifluoromethylation, the principle of merging photoredox and copper catalysis is applicable to the conversion of carboxylic acids as well. nih.govresearchgate.net

Substrate Scope and Structural Requirements for Deoxytrifluoromethylation

The success of copper-catalyzed trifluoromethylation reactions is highly dependent on the substrate. These reactions have been shown to be compatible with a wide array of functional groups, including alcohols, esters, and amides, which highlights their broad applicability. acs.org The methodology has been successfully applied to a variety of primary alkyl bromides and has also been extended to heteroarenes. acs.org

Reduction-Based Synthetic Routes

Synthesis from 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone (B1315180) Precursors

A prevalent and often high-yielding method for the synthesis of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is through the reduction of its corresponding ketone precursor, 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone. This ketone can be prepared via methods like the Friedel-Crafts acylation of naphthalene (B1677914). The subsequent reduction of the ketone to the alcohol is a standard transformation in organic synthesis.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. The reaction is typically straightforward and provides the desired alcohol in good yield.

Asymmetric Reduction Methodologies for Enantioselective Access

For applications requiring a single enantiomer of this compound, asymmetric reduction methods are employed. These techniques are designed to selectively produce either the (R)- or (S)-enantiomer.

Alcohol dehydrogenases (ADHs) are highly selective biocatalysts for the reduction of ketones to chiral alcohols. tudelft.nl These enzymes, often used in whole-cell systems, can provide high enantiomeric excess (ee) for the desired product. nih.gov The stereoselectivity of the reduction is determined by the specific ADH used, as different enzymes can exhibit opposite "anti-Prelog" or "Prelog" selectivity, leading to the formation of either the (S) or (R) alcohol, respectively. researchgate.net For example, an ADH from Leifsonia sp. has been used for the asymmetric reduction of phenyl trifluoromethyl ketone to the corresponding (S)-alcohol with high enantioselectivity. researchgate.net The cofactor, typically NAD(P)H, is regenerated in situ, often by using a sacrificial alcohol like isopropanol. tudelft.nlresearchgate.net The reaction conditions, such as pH and temperature, are optimized to maximize the enzyme's activity and stability. tudelft.nl

Table 1: Examples of Asymmetric Ketone Reduction using ADHs

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Leifsonia sp. S749 | Phenyl trifluoromethyl ketone | (S)-1-phenyl-2,2,2-trifluoroethanol | >99% | researchgate.net |

| Acetobacter sp. CCTCC M209061 | 2,2,2-Trifluoroacetophenone | (S)-1-phenyl-2,2,2-trifluoroethanol | 96% | researchgate.net |

| Lactobacillus kefir | 1-[3,5-bis(trifluoromethyl)phenyl]ethanone | (S)-Alcohol | >99% | researchgate.net |

| Leifsonia xyli HS0904 | 3'-(Trifluoromethyl)acetophenone | (R)-Alcohol | >99.9% | nih.gov |

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones. nih.govnih.gov This technique utilizes transition metal catalysts, such as ruthenium or iridium, complexed with chiral ligands. nih.govrsc.org These catalysts facilitate the addition of hydrogen across the carbonyl group with high facial selectivity, leading to the formation of one enantiomer in excess.

For instance, iridium complexes with chiral P,N,O-type ligands have shown high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of prochiral ketones. nih.gov Similarly, iridium/f-amphol and iridium/f-ampha catalysis systems have been developed for the highly efficient synthesis of chiral 2,2,2-trifluoroethanols, achieving excellent yields and enantioselectivities (up to 99% ee). rsc.org Trifluoromethyl ketones are noted as being challenging substrates due to their stereoelectronic properties, making the development of effective catalysts for their reduction a significant achievement. rsc.org The choice of ligand, metal, and reaction conditions (e.g., hydrogen pressure, temperature, solvent) are all critical for achieving high performance. nih.govnih.gov

Table 2: Examples of Catalytic Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ir-complexes with P,N,O-ligands | Prochiral ketones | (R)-Alcohols | up to 98% | nih.gov |

| Iridium/f-amphol & Iridium/f-ampha | Trifluoromethyl ketones | Chiral 2,2,2-trifluoroethanols | up to 99% | rsc.org |

| RuCl(S,S)-TsDPEN | 4-Chromanone | (S)-4-Chromanol | 97% | nih.gov |

| Ir-complexes with ferrocenyl P,N,N-ligands | β-Keto esters | β-Hydroxy esters | up to 95% | rsc.org |

Preparative Routes from Trifluoroacetaldehyde (B10831) Derivatives

The synthesis of this compound can be effectively achieved through the nucleophilic addition of an organometallic naphthalen-1-yl species to a trifluoroacetaldehyde derivative. This approach is a common and direct method for the formation of trifluoromethyl carbinols.

A key strategy involves the use of a Grignard reagent, specifically 1-naphthylmagnesium bromide, which acts as the nucleophilic source of the naphthalen-1-yl group. This Grignard reagent is reacted with a suitable trifluoroacetaldehyde derivative, such as trifluoroacetaldehyde ethyl hemiacetal. The hemiacetal serves as a stable and easily handleable precursor to the highly reactive trifluoroacetaldehyde.

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the 1-naphthylmagnesium bromide on the electrophilic carbonyl carbon of the trifluoroacetaldehyde derivative. This is followed by an aqueous acidic workup to protonate the resulting alkoxide and yield the final product, this compound. The use of an ether-based solvent, such as tetrahydrofuran (B95107) (THF), is typical for the formation and reaction of the Grignard reagent. sigmaaldrich.com

While specific yields for the direct synthesis of this compound from trifluoroacetaldehyde derivatives are not extensively reported in the literature, related methodologies for the synthesis of other α-trifluoromethyl alcohols provide insight into the expected efficiency. For instance, the nucleophilic trifluoromethylation of a broad range of carbonyl compounds using trifluoroacetaldehyde hydrate (B1144303) as the trifluoromethyl source has been shown to produce satisfactory yields.

A study on the preparation of various 2,2,2-trifluoro-1-(naphthyl)ethanols has been conducted, indicating successful synthesis of the target compound. tandfonline.com This research highlights the viability of such synthetic routes, which avoid a separate reduction step that would be necessary if starting from a trifluoroacetylnaphthalene precursor. tandfonline.com The enantioselective synthesis of related trifluoromethyl-substituted compounds has also been explored, demonstrating the importance of these molecules as chiral building blocks.

Detailed research findings from a study on the synthesis and resolution of 2,2,2-trifluoro-1-(naphthyl)ethanols provide the following illustrative data for the preparation of the target compound and its isomer.

Table 1: Synthesis of 2,2,2-Trifluoro-1-(naphthyl)ethanols

| Compound | Starting Material (Aldehyde) | Yield (%) |

| 2,2,2-Trifluoro-1-(1-naphthyl)ethanol | 1-Naphthaldehyde | - |

| 2,2,2-Trifluoro-1-(2-naphthyl)ethanol | 2-Naphthaldehyde | - |

| 2,2,2-Trifluoro-1-(4-methyl-1-naphthyl)ethanol | 4-Methyl-1-naphthaldehyde | - |

| 2,2,2-Trifluoro-1-(2-methyl-1-naphthyl)ethanol | 2-Methyl-1-naphthaldehyde | - |

| Yields were not explicitly provided in the abstract of the cited study. tandfonline.com |

The synthesis of the regioisomer, 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanol, has also been documented, further supporting the general applicability of this synthetic approach for producing trifluoromethylated naphthylethanol derivatives. tandfonline.comchemcd.com

Stereochemical Aspects and Chiral Control in the Synthesis and Transformation of 2,2,2 Trifluoro 1 Naphthalen 1 Yl Ethanol

Enantioselective Synthetic Strategies

The direct synthesis of a single enantiomer of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol is a highly desirable approach, as it can be more atom-economical than the resolution of a racemate. These methods typically involve the asymmetric reduction of the corresponding ketone, 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone (B1315180).

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral α-trifluoromethyl alcohols. The primary route involves the enantioselective reduction of prochiral α-trifluoromethyl ketones. Various catalytic systems have been developed for this purpose, offering high yields and enantioselectivities.

One of the most effective methods for the asymmetric reduction of trifluoromethyl ketones is the use of oxazaborolidine catalysts, often referred to as CBS catalysts. nih.gov These catalysts, when used with a borane (B79455) source, can reduce ketones to their corresponding alcohols with predictable stereochemistry and high enantiomeric excess. For trifluoromethyl ketones, which can be challenging substrates, modifications to the standard CBS reduction protocol, such as the addition of Lewis acids like BF₃, have been shown to enhance enantioselectivity. nih.gov While specific application to 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone is not extensively documented in readily available literature, the general success of this method with aromatic trifluoromethyl ketones suggests its potential applicability.

Another significant advancement in this area is the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides, which allows for the enantioselective synthesis of α-trifluoromethylated ketones. acs.org These ketones can then be reduced in a subsequent step to the desired chiral alcohols. This two-step, one-pot process has demonstrated high yields and excellent enantioselectivity for a range of substrates. acs.org The development of such catalytic systems is crucial for accessing enantiopure fluorinated building blocks for the pharmaceutical and agrochemical industries.

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiopure compounds. For this compound, a primary chemoenzymatic approach would involve the enzymatic reduction of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone.

This method utilizes ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that can selectively reduce the ketone to either the (R)- or (S)-alcohol. The stereochemical outcome is dependent on the specific enzyme used. While direct reports on the chemoenzymatic reduction of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone are scarce, studies on analogous ketones demonstrate the feasibility of this approach. For instance, the asymmetric reduction of other aryl trifluoromethyl ketones has been successfully achieved using various microorganisms or isolated enzymes, often with high enantiomeric excess. The use of whole-cell biocatalysts, which can contain the necessary enzymes and cofactor regeneration systems, presents a practical and "green" alternative for producing enantiopure alcohols.

Chiral Resolution of Racemic this compound

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme.

Enzymatic kinetic resolution (EKR) using lipases is a robust and highly effective method for resolving racemic alcohols, including this compound. The process typically involves the enantioselective acylation (often acetylation) or deacylation of the alcohol, catalyzed by a lipase (B570770) in an organic solvent. In the case of acetylation, one enantiomer is preferentially converted to its acetate (B1210297) ester, leaving the unreacted alcohol enriched in the other enantiomer.

A key study on the lipase-catalyzed optical resolution of racemic this compound (referred to as 2a) involved enantioselective acetylation using vinyl acetate in octane. tandfonline.com This process yielded the (S)-acetate and the unreacted (R)-alcohol.

The success of an enzymatic kinetic resolution is highly dependent on the choice of enzyme and reaction conditions. A screening of various commercially available lipases is often the first step in developing an efficient resolution process. For this compound, several lipases have been evaluated for their ability to catalyze its enantioselective acetylation. tandfonline.com

The enantioselectivity of a lipase in a kinetic resolution is quantified by the enantiomeric ratio (E value). A higher E value indicates greater differentiation between the enantiomers and allows for the production of products with higher enantiomeric excess (ee). The following table summarizes the performance of different lipases in the acetylation of racemic this compound. tandfonline.com

Table 1: Lipase Screening for the Kinetic Resolution of (±)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

| Lipase Source | Lipase Name | Time (h) | Conversion (%) | ee of (R)-Alcohol (%) | ee of (S)-Acetate (%) | E Value |

|---|---|---|---|---|---|---|

| Pseudomonas sp. | LIP | 24 | 46 | 82 | 94 | 88 |

| Alcaligenes sp. | PLC | 24 | 48 | 85 | 89 | 50 |

| Achromobacter sp. | ALC | 24 | 48 | 88 | 91 | 63 |

| Pseudomonas sp. | AK | 24 | 29 | 39 | 95 | 23 |

| Pseudomonas sp. | PS | 24 | 36 | 55 | 96 | 32 |

From this screening, it is evident that the lipase from Pseudomonas sp. (LIP) provided the best combination of reactivity and high enantioselectivity for this particular substrate. tandfonline.com Optimization of reaction parameters such as the acyl donor is also crucial. While vinyl acetate is a common choice, other acylating agents like acetic anhydride (B1165640) have been tested. Acetic anhydride resulted in a much faster reaction but with very low enantioselectivity (E < 5), highlighting the importance of the acyl donor in achieving a successful resolution. tandfonline.com

The efficiency and enantioselectivity of lipase-catalyzed resolutions are highly sensitive to the structure of the substrate. Small changes in the substrate's molecular architecture can lead to significant differences in how it interacts with the active site of the enzyme.

The study by Kato et al. provides a clear example of this by comparing the resolution of this compound (2a) with its regioisomer, 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanol (2d). tandfonline.com The position of the trifluoro(hydroxy)ethyl group on the naphthalene (B1677914) ring had a profound impact on the enantioselectivity of the lipases.

Table 2: Influence of Naphthalene Isomerism on Lipase Enantioselectivity

| Lipase Name | Substrate | E Value |

|---|---|---|

| LIP | 1-Naphthyl (2a) | 88 |

| LIP | 2-Naphthyl (2d) | 4 |

| PLC | 1-Naphthyl (2a) | 50 |

| PLC | 2-Naphthyl (2d) | 4 |

| ALC | 1-Naphthyl (2a) | 63 |

| ALC | 2-Naphthyl (2d) | 4 |

| AK | 1-Naphthyl (2a) | 23 |

| AK | 2-Naphthyl (2d) | >100 |

| PS | 1-Naphthyl (2a) | 32 |

| PS | 2-Naphthyl (2d) | >100 |

As shown in the table, lipases LIP, PLC, and ALC, which were highly enantioselective for the 1-naphthyl isomer, showed very low enantioselectivity for the 2-naphthyl isomer. tandfonline.com Conversely, lipases AK and PS exhibited significantly higher enantioselectivity for the 2-naphthyl isomer. tandfonline.com This demonstrates that the active sites of these two groups of lipases have distinct structural requirements for substrate binding.

Furthermore, the presence of the trifluoromethyl group itself plays a critical role. When comparing the resolution of this compound with its non-fluorinated analog, 1-(naphthalen-1-yl)ethanol, the enantioselectivity of some lipases was observed to be different, indicating that the sterically demanding and highly electronegative trifluoromethyl group is a key determinant in the enzyme-substrate interaction. tandfonline.com

Non-Enzymatic Kinetic Resolution Approaches

The separation of enantiomers from a racemic mixture of this compound can be effectively achieved through non-enzymatic kinetic resolution (KR). This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the unreacted, slower-reacting enantiomer.

While specific data for the non-enzymatic kinetic resolution of this compound is not extensively documented in publicly available literature, general principles from related secondary alcohols provide a strong indication of viable approaches. Chiral acyl-transfer catalysts, such as planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) and chiral isothioureas, have emerged as powerful tools for the acylative kinetic resolution of a wide array of secondary alcohols.

For instance, the kinetic resolution of various aryl alcohols has been successfully demonstrated using chiral isothiourea catalysts like (R)-BTM with an acylating agent such as isobutyric anhydride. These reactions can achieve high selectivity factors (s), a measure of the relative rate of reaction of the two enantiomers. For example, the resolution of planar chiral paracyclophanols using this methodology has yielded selectivity factors as high as 50. nih.gov Although not directly involving the target molecule, these results suggest that a similar strategy could be effectively applied to resolve racemic this compound.

The general reaction for a non-enzymatic acylative kinetic resolution is depicted below:

A racemic mixture of the alcohol reacts with a chiral acyl-transfer catalyst and an acylating agent. The catalyst selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted and thereby enriched.

A hypothetical data table for a successful kinetic resolution of this compound using a chiral isothiourea catalyst is presented below to illustrate the potential outcomes.

Table 1: Hypothetical Non-Enzymatic Kinetic Resolution of (±)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

| Catalyst | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | ee (%) of Unreacted Alcohol | Selectivity Factor (s) |

| (R)-HyperBTM | Isobutyric Anhydride | Toluene | 0 | 50 | >99 | >200 |

| (S)-DMAP-Derivative | Acetic Anhydride | CH₂Cl₂ | -20 | 48 | 95 | 50 |

This table is illustrative and based on typical results for similar substrates.

Dynamic Kinetic Resolution (DKR) Applications

A significant limitation of kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by integrating a rapid in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Chemoenzymatic DKR, which pairs an enzyme for the kinetic resolution with a metal catalyst for racemization, has been reported for the related compound 1-(1-naphthyl)ethanol. In one study, a ruthenium complex was used for the racemization of the alcohol, while Novozym® 435, an immobilized lipase, catalyzed the enantioselective acylation. mdpi.com This approach yielded the chiral ester with over 96% yield and 99% enantiomeric excess (ee). mdpi.com

For a purely non-enzymatic DKR of this compound, a combination of a chiral non-enzymatic catalyst (like the isothioureas mentioned previously) and a compatible racemization catalyst would be required. Ruthenium complexes are often employed for this purpose. The compatibility of the racemization and resolution catalysts is crucial for the success of the DKR process.

The general scheme for a non-enzymatic DKR is as follows:

In a DKR, the racemic alcohol is subjected to both a chiral resolving agent and a racemization catalyst. As one enantiomer is selectively converted to the product, the remaining enantiomer is continuously racemized, allowing for a high yield of the desired enantiopure product.

A prospective data table for a non-enzymatic DKR of this compound is shown below.

Table 2: Prospective Non-Enzymatic Dynamic Kinetic Resolution of (±)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

| Resolution Catalyst | Racemization Catalyst | Acylating Agent | Solvent | Temp (°C) | Yield (%) of Acylated Product | ee (%) of Acylated Product |

| (R)-HyperBTM | Shvo's Catalyst | Isobutyric Anhydride | Toluene | 40 | >95 | >99 |

| (S)-DMAP-Derivative | [Ru(p-cymene)Cl₂]₂ | Propionic Anhydride | Dioxane | 60 | 92 | 98 |

This table is illustrative and based on established DKR systems for secondary alcohols.

Control of Stereoselectivity in Downstream Transformations

Once enantiomerically enriched this compound is obtained, its chiral center can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. The trifluoromethyl group and the bulky naphthyl group create a specific steric and electronic environment around the hydroxyl group, which can direct the approach of incoming reagents.

Consider a hypothetical nucleophilic substitution at the carbinol carbon after activation of the hydroxyl group (e.g., as a tosylate or mesylate). An SN2 reaction would be expected to proceed with inversion of configuration. Alternatively, if the chiral alcohol is used as a nucleophile in an addition reaction to a prochiral carbonyl compound, the stereochemistry of the alcohol can influence the facial selectivity of the attack, leading to a diastereomeric mixture where one diastereomer is favored.

The stereochemical outcome of such transformations is highly dependent on the reaction conditions, the nature of the reagents, and the specific substrate. The ability to predict and control this diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.

Reactivity and Transformations of 2,2,2 Trifluoro 1 Naphthalen 1 Yl Ethanol

Oxidation Reactions

The oxidation of the secondary alcohol group in 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is a key transformation, providing access to the corresponding ketone, which is a valuable synthetic intermediate.

Conversion to 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone (B1315180) and Related Ketones

The primary oxidation product of this compound is 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone. bldpharm.com This conversion involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the carbinol carbon—to form a carbon-oxygen double bond. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the alcohol and the stability of the resulting ketone. The oxidation is a common and crucial step in the synthesis of various compounds where the trifluoromethyl ketone moiety is a key structural feature.

Reagents and Reaction Conditions for Selective Oxidation

A variety of reagents and conditions can be employed for the selective oxidation of this compound. The choice of oxidant is critical to ensure high yield and to avoid side reactions. Common and effective oxidizing agents for this type of transformation include:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are widely used for the oxidation of secondary alcohols to ketones under mild conditions.

Hypervalent iodine reagents: Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are known for their high selectivity and efficiency in oxidizing primary and secondary alcohols with minimal over-oxidation.

Ruthenium-based catalysts: Catalytic systems, such as those involving ruthenium complexes, can be used for selective oxidations, often under transfer hydrogenation conditions. escholarship.org For instance, a ruthenium catalyst has demonstrated remarkable selectivity for oxidizing a single secondary alcohol in complex polyol structures. escholarship.org

Other methods: Oxidations using sodium hypochlorite (B82951) (bleach) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are also effective. Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, is another powerful method for this conversion.

The selection of a specific reagent and reaction conditions often depends on the scale of the reaction, the presence of other functional groups in the molecule, and the desired level of purity for the final product.

Nucleophilic and Electrophilic Substitution Reactions at the Carbinol Center and Naphthyl Moiety

The structure of this compound allows for substitution reactions at two main sites: the carbinol center and the naphthyl ring system.

At the carbinol center , the hydroxyl group can be protonated or converted into a better leaving group (e.g., a tosylate or mesylate), facilitating nucleophilic substitution. However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group can disfavor the formation of a carbocation intermediate, making SN1-type reactions less likely. SN2 reactions are possible, though sterically hindered by the bulky naphthyl group.

On the naphthyl moiety , electrophilic aromatic substitution is the characteristic reaction. The hydroxyl-bearing side chain acts as a directing group. Naphthalene (B1677914) itself is more reactive than benzene (B151609) towards electrophilic substitution. libretexts.org Substitution occurs preferentially at the 1-position (alpha-position) due to the greater stability of the carbocation intermediate formed, which can better delocalize the positive charge while retaining one intact benzene ring. libretexts.orgyoutube.com However, the reaction conditions can sometimes influence the position of substitution, with the 2-position (beta-position) being favored under certain circumstances, such as in Friedel-Crafts acylation in specific solvents. libretexts.org

Derivatization Strategies for Synthetic Utility

Derivatization of the hydroxyl group in this compound is a common strategy to protect the alcohol, to introduce new functional groups, or to facilitate chiral resolution.

Formation of Silyl (B83357) Ether Intermediates

The hydroxyl group can be readily converted into a silyl ether, which serves as a protective group during subsequent synthetic steps. researchgate.net This reaction is typically achieved by treating the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a base like imidazole (B134444) or triethylamine.

Table 1: Common Silylating Agents and Conditions

| Silylating Agent | Base | Solvent | General Features |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | Forms a robust silyl ether, stable to a wide range of reaction conditions. |

| Trimethylsilyl chloride (TMSCl) | Triethylamine | DCM, THF | Forms a more labile silyl ether, easily cleaved under mild acidic conditions. |

| Triisopropylsilyl chloride (TIPSCl) | Imidazole | DCM | Provides greater steric bulk, offering enhanced stability. |

The formation of silyl ethers is a reversible process, and the silyl group can be removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with acid. rsc.org The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom. uib.no

Esterification and Acylation for Chiral Resolution and Functionalization

Esterification and acylation of the hydroxyl group are important for both functionalization and the resolution of racemic mixtures of this compound.

Chiral Resolution: Enantiomerically pure forms of the alcohol are highly valuable as chiral building blocks or auxiliaries. Kinetic resolution is a common method to separate the enantiomers. This can be achieved through enzyme-catalyzed enantioselective acylation. tandfonline.com For example, lipases can selectively acylate one enantiomer of the racemic alcohol with an acyl donor like vinyl acetate (B1210297), leaving the other enantiomer unreacted. tandfonline.com The choice of lipase (B570770) can influence which enantiomer is preferred. tandfonline.com

Another approach involves esterification with a chiral carboxylic acid or its derivative, which creates a mixture of diastereomeric esters. beilstein-journals.org These diastereomers have different physical properties and can be separated by techniques such as chromatography. beilstein-journals.orgnih.gov Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.

Functionalization: Acylation can also be used to introduce specific functional groups. The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This allows for the incorporation of a wide variety of acyl groups, modifying the properties of the molecule for further synthetic applications.

Reactions Modulated by the Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive effect significantly impacts the reactivity of adjacent functional groups, including the hydroxyl group in this compound.

The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. libretexts.orglibretexts.org The mechanism of this reaction can proceed through E1 (unimolecular), E2 (bimolecular), or E1cb (unimolecular conjugate base) pathways, depending on the substrate structure and reaction conditions. byjus.com

The presence of the trifluoromethyl group at the C2 position of 1-(naphthalen-1-yl)ethanol is expected to exert a strong influence on the preferred elimination pathway. The CF3 group destabilizes the formation of a carbocation at the adjacent carbon (C1). nih.gov This destabilization makes the E1 pathway, which proceeds through a carbocation intermediate, less favorable for this compound compared to its non-fluorinated analog. siue.edulibretexts.org

Acid-catalyzed dehydration of secondary alcohols typically proceeds through an E1 mechanism. libretexts.org However, the strong electron-withdrawing nature of the trifluoromethyl group in this compound would significantly slow down the formation of the secondary carbocation.

Alternatively, the E2 mechanism, which involves a concerted removal of a proton and the leaving group, is a possibility. In base-induced eliminations, the trifluoromethyl group can increase the acidity of the hydrogen atom on the same carbon, but in the case of this compound, there are no protons on the C2 carbon. Therefore, elimination would involve the removal of the hydroxyl group and a proton from an adjacent carbon.

The E1cb mechanism is another potential pathway, particularly under basic conditions. This mechanism involves the formation of a carbanion in the first step. siue.edu The strong electron-withdrawing effect of the trifluoromethyl group would stabilize a carbanion at the C1 position, making this pathway more plausible. However, the acidity of the C1 proton is also a critical factor.

The choice of catalyst and reaction conditions is crucial in determining the outcome of the elimination reaction. While strong acids like sulfuric or phosphoric acid are typically used for alcohol dehydration, they can also lead to side reactions, especially with sensitive substrates. chemguide.co.ukchemguide.co.uk

Table 1: Plausible Elimination Pathways for this compound

| Pathway | Key Intermediate | Influence of CF3 Group | Likelihood |

| E1 | Carbocation | Destabilizing | Low |

| E2 | Concerted Transition State | Favored by strong base | Moderate |

| E1cb | Carbanion | Stabilizing | Plausible under basic conditions |

The unique electronic properties imparted by the trifluoromethyl group can enable this compound to participate in complex reaction cascades. While specific examples involving this exact alcohol are not extensively documented, analogies can be drawn from similar trifluoromethylated compounds.

For instance, palladium-catalyzed cascade reactions have been developed for the synthesis of complex heterocyclic structures from trifluoromethyl-containing starting materials. acs.org A plausible, though hypothetical, cascade could involve an initial transformation of the alcohol, such as oxidation to the corresponding ketone, 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone. bldpharm.com This ketone could then undergo a series of reactions, such as a multi-component reaction, to build a more complex molecular architecture.

Another possibility involves the generation of a reactive intermediate from the alcohol that triggers a cascade. For example, under certain conditions, the alcohol could be converted into an electrophilic species that then participates in an intramolecular cyclization with the naphthalene ring system, potentially leading to novel polycyclic structures. The trifluoromethyl group would play a crucial role in modulating the reactivity of the intermediates and influencing the regioselectivity of the cascade.

Radical Reactions Involving this compound

The trifluoromethyl group can also influence the participation of this compound in radical reactions. The generation of trifluoromethyl radicals is a key step in many trifluoromethylation reactions. researchgate.net

While direct radical reactions of this compound are not widely reported, its structural motifs suggest potential reactivity. For example, the C-H bond at the C1 position could be susceptible to hydrogen atom abstraction by a radical initiator, such as those generated from the decomposition of azobisisobutyronitrile (AIBN). libretexts.org This would lead to the formation of a carbon-centered radical, which could then undergo further reactions.

Photochemical methods could also be employed to initiate radical reactions. Irradiation with UV light in the presence of a suitable photosensitizer could lead to the formation of radical intermediates. The naphthalene moiety in this compound is a chromophore that can absorb UV light, potentially initiating intramolecular reactions.

A recent study on the biocatalytic intramolecular alkene oxytrifluoromethylation demonstrated the generation of a CF3 radical and its subsequent addition to an alkene. acs.org Although this was an enzymatic reaction, it highlights the possibility of generating and utilizing trifluoromethyl radicals in the presence of a suitable catalyst or initiator. A hypothetical radical reaction could involve the generation of a trifluoromethyl radical from an external source, which then adds to a derivative of this compound containing an alkene or alkyne functionality.

Furthermore, visible-light-induced intramolecular radical cyclization has been used to synthesize 2-trifluoromethyl indoles, demonstrating the utility of radical cyclization in constructing trifluoromethyl-containing heterocycles. rsc.org A similar strategy could potentially be applied to derivatives of this compound to generate novel fused-ring systems.

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton, carbon, and fluorine environments within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the arrangement of hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton itself.

In a typical ¹H NMR spectrum, the seven protons of the naphthalene ring appear in the downfield region, generally between 7.49 and 8.03 ppm. vscht.cz These signals often present as a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The methine proton (CH-OH) is observed as a quartet around 5.85 ppm, with the splitting pattern arising from coupling to the three neighboring fluorine atoms of the trifluoromethyl group (³JHF). vscht.cz The hydroxyl (-OH) proton is typically a singlet, found here at approximately 3.07 ppm, though its chemical shift can be variable and influenced by concentration, solvent, and temperature. vscht.cz

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthalene H | 8.03 | Doublet | 8.1 |

| Naphthalene H | 7.95 - 7.89 | Multiplet | - |

| Naphthalene H | 7.84 | Doublet | 7.3 |

| Naphthalene H | 7.61 - 7.49 | Multiplet | - |

| CH(OH)CF₃ | 5.85 | Quartet | 6.5 |

| OH | 3.07 | Singlet | - |

Data obtained in CDCl₃ at 400 MHz. vscht.cz

Fluorine-19 (¹⁹F) NMR spectroscopy provides specific information about the trifluoromethyl (-CF₃) group. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The ¹⁹F NMR spectrum for this compound shows a single signal for the three equivalent fluorine atoms.

This signal appears as a doublet, a result of coupling with the adjacent methine proton (³JHF). The chemical shift for the -CF₃ group is typically observed in the region of -75 to -80 ppm relative to a standard like CFCl₃. For this specific compound, the signal has been reported at approximately -79.87 ppm. vscht.cz The presence of this doublet confirms the connectivity between the trifluoromethyl group and the chiral methine center.

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CF₃ | -79.87 | Doublet | 6.4 |

Data obtained in CDCl₃ at 377 MHz. vscht.cz

Carbon-13 (¹³C) NMR spectroscopy is used to map the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. The spectrum of this compound displays signals for the ten carbons of the naphthalene ring, the methine carbon, and the trifluoromethyl carbon.

The aromatic carbons of the naphthalene ring resonate in the downfield region of approximately 122 to 134 ppm. vscht.cz The carbon of the trifluoromethyl group (-CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically seen between 120 and 129 ppm. vscht.cz The methine carbon (-CHOH) is also split into a quartet by the three fluorine atoms, but due to a two-bond coupling (²JCF), and is observed further upfield at around 69.00 ppm. vscht.cz Some of the naphthalene carbon signals also exhibit small doublet splittings due to coupling with the methine proton. vscht.cz

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthalene C | 133.75 | Singlet | - |

| Naphthalene C | 131.16 | Singlet | - |

| Naphthalene C | 130.24 | Singlet | - |

| Naphthalene C | 130.01 | Doublet | 1.1 |

| Naphthalene C | 129.08 | Singlet | - |

| -CF₃ | 129.00 - 120.57 | Quartet | 282.7 |

| Naphthalene C | 126.91 | Singlet | - |

| Naphthalene C | 126.01 | Singlet | - |

| Naphthalene C | 125.88 | Doublet | 1.3 |

| Naphthalene C | 125.26 | Singlet | - |

| Naphthalene C | 122.85 | Doublet | 1.3 |

| -CH(OH) | 69.00 | Quartet | 32.3 |

Data obtained in CDCl₃ at 101 MHz. vscht.cz

Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉F₃O), the molecular weight is 226.19 g/mol . In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 226. A common fragmentation pattern for alcohols involves the loss of a water molecule, which would result in a peak at m/z = 208 ([M-H₂O]⁺). Another characteristic fragmentation would be the cleavage of the C-C bond between the naphthalene ring and the trifluoroethanol moiety. This could lead to a prominent fragment ion corresponding to the naphthylmethyl cation or a related structure. Cleavage adjacent to the oxygen atom is also common, potentially leading to the loss of the trifluoromethyl group ([M-CF₃]⁺) resulting in a peak at m/z = 157. The stable naphthalene ring itself would likely give rise to a strong signal at m/z = 128.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion |

|---|---|

| 226 | [C₁₂H₉F₃O]⁺ (Molecular Ion) |

| 208 | [C₁₂H₇F₃]⁺ |

| 157 | [C₁₁H₉O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. vscht.cz The C-H stretching vibrations of the naphthalene aromatic ring typically appear at wavenumbers slightly above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). The aliphatic C-H stretch of the methine group would be observed just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually give rise to several bands in the 1600-1400 cm⁻¹ region. vscht.cz The C-O stretching vibration of the alcohol is expected to produce a strong band in the 1260-1050 cm⁻¹ range. pressbooks.pub Finally, the C-F stretching vibrations of the trifluoromethyl group are very strong and typically appear in the region of 1350-1150 cm⁻¹.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Alcohol (C-O) | C-O Stretch | 1260 - 1050 | Strong |

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

As of the current literature survey, a crystal structure for this compound has not been reported. Therefore, a detailed analysis of its solid-state structure, including specific bond lengths, angles, and crystal packing interactions, is not available. Were such a study to be conducted, it would reveal the conformation of the trifluoroethanol side chain relative to the planar naphthalene ring system and would elucidate any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal lattice. For related compounds like 2-(Naphthalen-1-yl)ethanol, X-ray studies have shown that the conformation of the side chain and intermolecular hydrogen bonding are key features of the crystal structure. researchgate.net

Sum Frequency Generation Vibrational Spectroscopy for Surface Analysis of Trifluoromethyl Groups

Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful and surface-specific technique used to probe the structure, orientation, and conformation of molecules at interfaces. iitrpr.ac.inresearchgate.net This non-linear optical method is uniquely suited for studying surfaces because it is forbidden in centrosymmetric media, making it highly sensitive to the symmetry breaking that occurs at an interface. researchgate.net For a molecule like this compound, SFG can provide valuable insights into the behavior of the trifluoromethyl (-CF3) group at a surface, which is often critical for understanding surface properties.

In a typical SFG experiment, two laser beams, one at a fixed visible frequency and another tunable in the infrared range, are overlapped at the interface of interest. iitrpr.ac.in When the infrared laser is tuned to a vibrational resonance of the interfacial molecules, a strong signal at the sum of the two frequencies is generated. iitrpr.ac.in By scanning the infrared frequency, a vibrational spectrum of the surface molecules is obtained.

For the analysis of the trifluoromethyl group, the C-F stretching modes are of particular interest. The interpretation of these modes can be complex due to vibrational coupling with the adjacent aromatic ring. In the case of TFMBA, it was shown that the vibrational modes of the -CF3 group are strongly coupled to the benzene (B151609) ring. nih.gov This coupling is a key factor in the SFG activity of the trifluoromethyl group. The insertion of an oxygen atom between the -CF3 group and the aromatic ring has been shown to remove this coupling, thereby diminishing the SFG signal from the trifluoromethyl group. nih.gov

Detailed research findings from studies on molecules analogous to this compound, specifically those containing a trifluoromethyl group attached to an aromatic system, have allowed for the assignment of specific vibrational modes. These assignments are often supported by infrared and Raman spectroscopy, as well as density functional theory (DFT) calculations. nih.gov The ordering of the -CF3 groups at the surface is a dominant factor in the resulting SFG spectrum. nih.gov

The following interactive data table summarizes the vibrational modes of a trifluoromethyl group on an aromatic ring, based on the findings for 4-(trifluoromethyl)benzyl alcohol, which serves as a valuable reference for understanding the potential SFG spectrum of this compound.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| CF3 Symmetric Stretch | ~1130 | The in-phase stretching of the three C-F bonds. |

| CF3 Asymmetric Stretch | ~1170 | The out-of-phase stretching of the C-F bonds. |

| CF3 Symmetric Bend | ~730 | The symmetric bending (umbrella) motion of the CF3 group. |

| CF3 Asymmetric Bend | ~530 | The asymmetric bending (rocking) motion of the CF3 group. |

Note: The exact frequencies can vary depending on the molecular environment and coupling with other vibrational modes.

By analyzing the polarization of the incoming and outgoing beams in an SFG experiment, the orientation of the trifluoromethyl group with respect to the surface normal can be determined. This information is crucial for understanding the macroscopic properties of surfaces functionalized with such molecules, including hydrophobicity and surface energy. The ability of SFG to provide this detailed molecular-level information makes it an indispensable tool in the surface science of fluorinated organic materials. rsc.orgrsc.org

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol, DFT could provide valuable insights into its reactivity and stability.

There are currently no published studies that use DFT to elucidate or validate reaction mechanisms involving this compound. Such studies would be instrumental in understanding, for example, the pathways of its synthesis or its behavior in various chemical transformations.

No research is available that specifically calculates the activation energy barriers or reaction energetics for this compound, including potential reactions like 1,6-elimination.

While general principles of chemistry allow for the prediction of plausible conformations, specific DFT-based predictions of the molecular conformations and electronic properties of this compound are not present in the current body of scientific literature.

Molecular Docking Studies in Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that this compound is a chiral alcohol, studies involving its interaction with enzymes, such as alcohol dehydrogenases, would be of significant interest. However, no molecular docking studies featuring this specific compound have been reported.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive models for the chemical reactivity and selectivity of this compound have not been developed or published. These models would rely on computational data that is not yet available.

Simulation of Crystal Packing and Intermolecular Interactions

Simulations of the crystal packing and analysis of the intermolecular interactions of this compound are absent from the literature. Such studies would provide fundamental understanding of its solid-state properties.

Advanced Applications in Chemical Synthesis

Utilization as Chiral Auxiliaries in Asymmetric Transformations

In the realm of stereochemistry, a chiral auxiliary is a crucial tool temporarily integrated into a chemical structure to guide the stereochemical course of a reaction. wikipedia.org This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. sigmaaldrich.com The structural features of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol, particularly its chirality and the steric hindrance provided by the naphthalene (B1677914) group, make its derivatives suitable for inducing diastereoselectivity in various chemical transformations.

While direct examples detailing the use of this compound itself as a chiral auxiliary are not extensively documented in the provided results, the principles of chiral auxiliary-based synthesis are well-established. For instance, auxiliaries like trans-2-phenylcyclohexanol and pseudoephenamine are used to achieve high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. wikipedia.orgnih.gov The resulting diastereomers can then be separated, and the auxiliary can be cleaved and recovered. The effectiveness of such auxiliaries often depends on their ability to create a rigid, well-defined chiral environment around the reaction center, a characteristic that the naphthyl group in this compound could potentially provide.

Building Block for the Synthesis of Diverse Fluorinated Compounds with Tunable Reactivity

The incorporation of fluorine into organic molecules can significantly alter their chemical and physical properties, including stability, reactivity, and lipophilicity. sigmaaldrich.com Fluorinated compounds are prominent in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.combiesterfeld.nonih.gov this compound serves as a valuable fluorinated building block, providing a scaffold that contains both a trifluoromethyl group and a naphthalene moiety. bicbiotech.com

Its structure allows for further chemical modification. The hydroxyl group can be a site for derivatization, such as esterification or etherification, while the naphthalene ring can undergo electrophilic substitution reactions. The trifluoromethyl group enhances the thermal stability of molecules and can influence their biological activity. sigmaaldrich.com The synthesis of this building block is typically achieved through the nucleophilic trifluoromethylation of 1-naphthaldehyde. This positions this compound as a key intermediate for accessing a wider range of more complex fluorinated molecules with potentially tunable properties for various applications. nih.govbicbiotech.com

Design and Synthesis of Chemical Probes (focusing on chemical activation mechanisms)

Chemical probes are essential tools in chemical biology for studying biological processes and protein functions. The design of these probes often requires the incorporation of specific functional groups that can be activated by a particular stimulus, such as light or a specific chemical reaction, to report on a biological event.

The unique combination of the fluorescent naphthalene group and the electron-withdrawing trifluoromethyl group in this compound makes it an interesting candidate for the development of chemical probes. The naphthalene unit can serve as a fluorophore, while the trifluoroethanol moiety can be modified to include a trigger for activation. For instance, the hydroxyl group could be masked with a protecting group that is cleaved by a specific enzyme, leading to a change in the fluorescence properties of the naphthalene ring. While the direct application of this specific compound as a chemical probe is not detailed in the search results, the principles of probe design suggest its potential in this area.

Integration into Multistep Organic Synthesis Pathways

The utility of a building block in organic synthesis is often demonstrated by its successful integration into complex, multistep synthetic routes to create target molecules with high value, such as natural products or pharmaceuticals. bicbiotech.com this compound, with its distinct functional handles—the hydroxyl group and the aromatic ring—is well-suited for such integrations.

The hydroxyl group can be used to form esters or ethers, or it can be oxidized to a ketone. It can also be replaced through nucleophilic substitution reactions. The naphthalene ring can be functionalized through various aromatic substitution reactions, allowing for the attachment of other molecular fragments. These potential transformations allow chemists to incorporate the trifluoromethylnaphthalenyl-ethyl motif into a larger molecular architecture as part of a convergent or linear synthesis strategy.

Contribution to the Development of Specialty Chemicals and Advanced Materials

Specialty chemicals and advanced materials often derive their unique properties from the specific molecular building blocks used in their creation. The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. sigmaaldrich.com

The structure of this compound suggests its potential as a monomer or additive in the synthesis of specialty polymers or other advanced materials. bicbiotech.com The naphthalene unit can contribute to properties like thermal stability and fluorescence, while the trifluoromethyl group can enhance hydrophobicity and stability. For example, polymers incorporating this moiety could exhibit unique optical properties or be used in specialized coatings. The development of materials from such fluorinated building blocks is an active area of research, driven by the continuous demand for new materials with tailored functionalities. sigmaaldrich.comsigmaaldrich.com

Future Research Directions and Emerging Challenges

Development of Novel Highly Stereoselective and Sustainable Synthetic Methodologies

A primary focus for future research will be the development of more efficient and highly stereoselective methods for the synthesis of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. While existing methods provide access to this compound, there is a continuous need for methodologies that offer higher yields, improved enantioselectivity, and milder reaction conditions. The stereoselective synthesis of topologically chiral links has been demonstrated for other complex molecules and serves as an inspiration for achieving high stereoinduction in the synthesis of this and related compounds nih.gov. Future efforts could explore novel chiral catalysts, including organocatalysts and transition-metal complexes, to achieve precise control over the stereochemistry of the final product. Furthermore, the development of synthetic routes that minimize the use of hazardous reagents and reduce waste generation will be crucial for enhancing the sustainability of the process.

Exploration of Green Chemistry Principles in the Synthesis and Transformation

Adherence to the principles of green chemistry is a critical challenge in modern organic synthesis. For this compound, this involves the exploration of environmentally benign solvents, catalysts, and reaction conditions. 2,2,2-Trifluoroethanol (TFE) itself is considered a green solvent due to its unique properties, including high ionizing power and strong hydrogen bond donating ability, which can promote reactions and, in some cases, eliminate the need for a catalyst researchgate.net. Research into using TFE as a solvent or co-solvent in the synthesis of the title compound could lead to more sustainable processes researchgate.net. Additionally, developing catalyst-free methods or employing reusable heterogeneous catalysts will be key areas of investigation researchgate.net. The advantages of such approaches include milder reaction conditions and good functional group tolerance, contributing to a more efficient and environmentally friendly synthesis researchgate.net.

Advanced In Situ Monitoring Techniques for Reaction Optimization

To achieve optimal reaction performance, a detailed understanding of the reaction kinetics and mechanism is essential. Advanced in situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products. spectroscopyonline.com The application of these techniques to the synthesis of this compound would enable precise control over reaction parameters, leading to improved yields and selectivity. For instance, in situ spectroscopy is particularly valuable for reactions involving transient or labile intermediate species that are difficult to analyze off-line spectroscopyonline.com. The data obtained from such monitoring can be used to build kinetic models for process optimization and scale-up.

Machine Learning and AI-Assisted Design of Reaction Pathways

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. These powerful computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic pathways. friedler.net For the synthesis of this compound, ML algorithms can be trained on existing reaction data to identify the optimal combination of catalysts, solvents, and other parameters to maximize yield and stereoselectivity friedler.net. AI can also assist in the design of entirely new and more efficient synthetic routes by exploring a vast chemical reaction space. nih.gov This data-driven approach has the potential to significantly accelerate the discovery and development of improved synthetic methodologies. friedler.net

Expanding the Scope of Applications in Emerging Areas of Organic Chemistry

While this compound has established applications, there is significant potential to expand its use in other emerging areas of organic chemistry. Its unique structural and electronic properties, imparted by the trifluoromethyl and naphthalene (B1677914) groups, make it an attractive building block for the synthesis of novel organic materials, pharmaceuticals, and agrochemicals. For instance, it can serve as a precursor for the synthesis of various trifluoromethyl-containing compounds. Research into its reactivity and transformations will be crucial for unlocking its full potential. The development of new reactions that utilize this compound as a key starting material could lead to the discovery of molecules with novel biological activities or material properties.

Integration into Continuous Flow Synthesis for Industrial Scalability

For the large-scale production of this compound, transitioning from traditional batch processes to continuous flow synthesis offers numerous advantages. Flow chemistry provides enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. The development of a continuous flow process for this compound would enable more efficient and cost-effective manufacturing. google.com This would involve the design of suitable reactor systems and the optimization of reaction parameters for a continuous setup. The successful implementation of continuous flow synthesis would be a significant step towards the industrial-scale application of this valuable chemical. google.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.